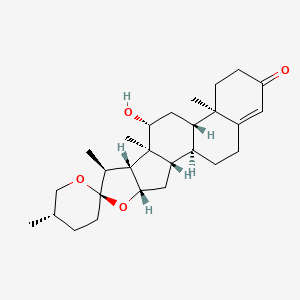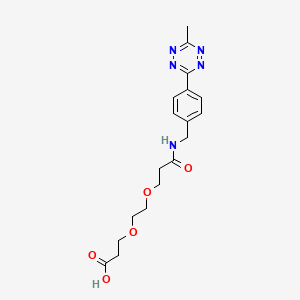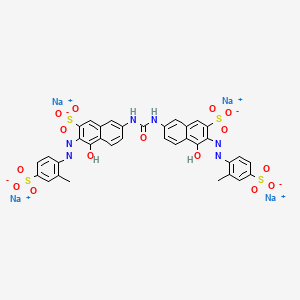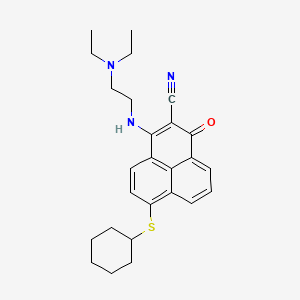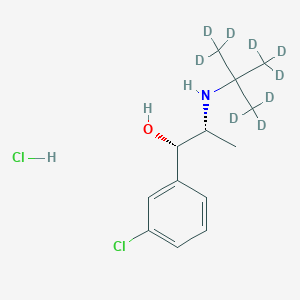
(1S,2R)-erythro-Dihydro Bupropion-d9 Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rel-(1S,2R)-Dihydro bupropion-d9 (hydrochloride): is a deuterated form of bupropion, a well-known antidepressant and smoking cessation aid. The deuterium atoms replace hydrogen atoms in the molecule, which can enhance its stability and alter its pharmacokinetic properties. This compound is used primarily in scientific research to study the metabolism and pharmacokinetics of bupropion.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of rel-(1S,2R)-Dihydro bupropion-d9 (hydrochloride) involves the reduction of enantiopure ®- and (S)-bupropion using sodium borohydride. The deuterated internal standards, such as bupropion-d9, are prepared as 500 μg/mL DMSO stock solutions and stored at −80°C .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the preparation typically involves stereoselective synthesis and the use of deuterated reagents to ensure the incorporation of deuterium atoms at specific positions in the molecule.
Analyse Chemischer Reaktionen
Types of Reactions: rel-(1S,2R)-Dihydro bupropion-d9 (hydrochloride) undergoes various chemical reactions, including:
Reduction: Sodium borohydride is commonly used for the reduction of bupropion to its dihydro form.
Substitution: The compound can undergo substitution reactions where deuterium atoms replace hydrogen atoms.
Common Reagents and Conditions:
Sodium Borohydride: Used for reduction reactions.
Deuterated Reagents: Used to incorporate deuterium atoms into the molecule.
Major Products: The major products formed from these reactions include various deuterated metabolites of bupropion, such as hydroxybupropion-d6 and erythrohydrobupropion-d9 .
Wissenschaftliche Forschungsanwendungen
rel-(1S,2R)-Dihydro bupropion-d9 (hydrochloride) is used in various scientific research applications, including:
Pharmacokinetic Studies: To investigate the metabolism and distribution of bupropion in the body.
Clinical Pharmacology: To study the effects of bupropion and its metabolites in patients.
Analytical Chemistry: Used as an internal standard in high-throughput stereoselective LC-MS/MS assays.
Wirkmechanismus
The mechanism of action of rel-(1S,2R)-Dihydro bupropion-d9 (hydrochloride) is similar to that of bupropion. It primarily acts as a norepinephrine-dopamine reuptake inhibitor (NDRI), which increases the levels of these neurotransmitters in the brain. This action is believed to contribute to its antidepressant and smoking cessation effects .
Vergleich Mit ähnlichen Verbindungen
Hydroxybupropion-d6: Another deuterated metabolite of bupropion.
Erythrohydrobupropion-d9: A stereoisomer of rel-(1S,2R)-Dihydro bupropion-d9.
Uniqueness: rel-(1S,2R)-Dihydro bupropion-d9 (hydrochloride) is unique due to its specific stereochemistry and the incorporation of deuterium atoms, which can enhance its stability and alter its pharmacokinetic properties compared to non-deuterated bupropion .
Eigenschaften
Molekularformel |
C13H21Cl2NO |
|---|---|
Molekulargewicht |
287.27 g/mol |
IUPAC-Name |
(1S,2R)-1-(3-chlorophenyl)-2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]propan-1-ol;hydrochloride |
InChI |
InChI=1S/C13H20ClNO.ClH/c1-9(15-13(2,3)4)12(16)10-6-5-7-11(14)8-10;/h5-9,12,15-16H,1-4H3;1H/t9-,12-;/m1./s1/i2D3,3D3,4D3; |
InChI-Schlüssel |
YZHVQDVGTAELNB-ZAFZZGBMSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])N[C@H](C)[C@H](C1=CC(=CC=C1)Cl)O.Cl |
Kanonische SMILES |
CC(C(C1=CC(=CC=C1)Cl)O)NC(C)(C)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


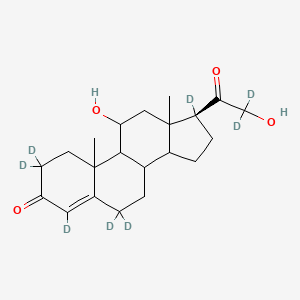
![(1S,4S,5R,9S,10S,13R)-14-(hydroxymethyl)-5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadec-14-ene-5-carboxylic acid](/img/structure/B12380208.png)
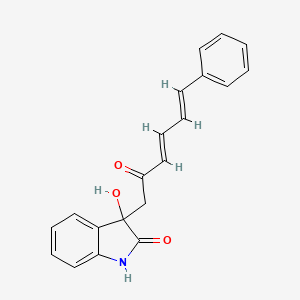



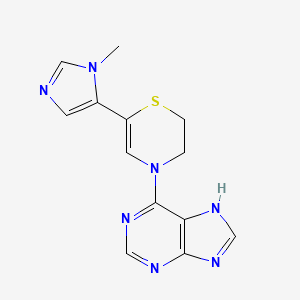
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-3-phenyl-2-(tetradecanoylamino)propanoyl]amino]propanoyl]amino]pentanoyl]amino]hexanoyl]amino]acetyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]pentanediamide](/img/structure/B12380253.png)
